N-Methylation Confers Five-Fold Enhancement in Peptide Half-Life Under Proteolytic Challenge
Backbone N-methylation is a validated strategy for increasing peptide resistance to enzymatic degradation. In a controlled study on somatostatin cyclopeptide analogs, multiple N-methylations extended the in vitro half-life from 15.5 ± 2 min (non-methylated baseline) to 74 ± 6 min (N-methylated analog), representing a 4.8-fold improvement while fully retaining biological activity and selectivity [1]. Boc-N-Me-Ala-Val-OH delivers this critical N-methyl functionality pre-installed on the alanine residue, enabling direct incorporation into peptide sequences without additional post-synthetic modification steps.
| Evidence Dimension | Enzymatic half-life |
|---|---|
| Target Compound Data | N-methylated somatostatin analog: 74 ± 6 min |
| Comparator Or Baseline | Non-methylated somatostatin analog: 15.5 ± 2 min |
| Quantified Difference | 4.8-fold increase (p < 0.05) |
| Conditions | In vitro protease stability assay; somatostatin cyclopeptide scaffold |
Why This Matters
This class-level evidence establishes that the N-methyl group present in the target compound is directly linked to substantial gains in peptide half-life, a key driver for selecting N-methylated building blocks over non-methylated analogs in drug discovery programmes.
- [1] Werner, H. M. et al. Chem. Commun. 2018, 54, 9631–9634. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. View Source
